molecular formula C9H15NO2 B2494017 (S)-Methyl 2-azabicyclo[2.2.2]octane-3-carboxylate CAS No. 736111-77-6

(S)-Methyl 2-azabicyclo[2.2.2]octane-3-carboxylate

Cat. No.: B2494017
CAS No.: 736111-77-6
M. Wt: 169.224
InChI Key: ICCFVKYDGHSTCZ-RNJXMRFFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Methyl 2-azabicyclo[222]octane-3-carboxylate is a bicyclic compound containing a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 2-azabicyclo[2.2.2]octane-3-carboxylate typically involves the enantioselective construction of the bicyclic scaffold. One common method includes the use of chiral catalysts to achieve the desired stereochemistry. The reaction conditions often involve mild temperatures and the use of solvents such as dichloromethane or ethanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 2-azabicyclo[2.2.2]octane-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

(S)-Methyl 2-azabicyclo[2.2.2]octane-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biological systems and as a ligand in biochemical studies.

    Medicine: Explored for its potential therapeutic properties, including its use in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-Methyl 2-azabicyclo[2.2.2]octane-3-carboxylate involves its interaction with specific molecular targets. The nitrogen atom in the bicyclic structure can form hydrogen bonds or coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-Azabicyclo[3.2.1]octane: Another bicyclic compound with a nitrogen atom, used in drug discovery.

    8-Azabicyclo[3.2.1]octane: Central core of tropane alkaloids, known for their biological activities.

Uniqueness

(S)-Methyl 2-azabicyclo[2.2.2]octane-3-carboxylate is unique due to its specific stereochemistry and the presence of a methyl ester group. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds.

Properties

IUPAC Name

methyl (3S)-2-azabicyclo[2.2.2]octane-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-12-9(11)8-6-2-4-7(10-8)5-3-6/h6-8,10H,2-5H2,1H3/t6?,7?,8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICCFVKYDGHSTCZ-RRQHEKLDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2CCC(N1)CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C2CCC(N1)CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.